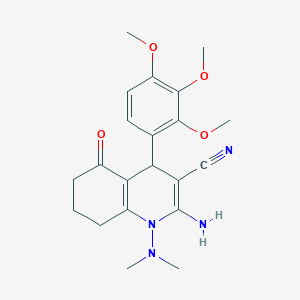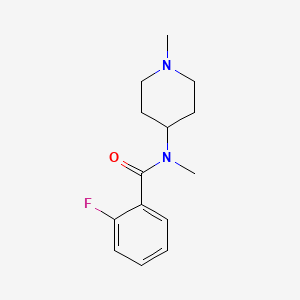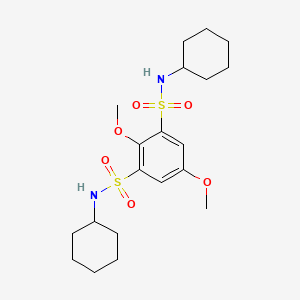![molecular formula C23H21Cl2N3O3S B11500239 1-[(3,4-dichlorophenyl)sulfonyl]-N-[4-(pyridin-4-ylmethyl)phenyl]prolinamide](/img/structure/B11500239.png)
1-[(3,4-dichlorophenyl)sulfonyl]-N-[4-(pyridin-4-ylmethyl)phenyl]prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DICHLOROBENZENESULFONYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DICHLOROBENZENESULFONYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, pyridine derivatives, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-DICHLOROBENZENESULFONYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
1-(3,4-DICHLOROBENZENESULFONYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROBENZENESULFONYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share some structural features and biological activities.
Sulfonyl Compounds: Other sulfonyl-containing compounds, like sulfonamides, exhibit similar reactivity and applications in medicinal chemistry.
Pyridine Derivatives: Compounds with pyridine moieties, such as nicotinamide and pyridoxine, have comparable chemical properties and biological functions
Uniqueness: 1-(3,4-DICHLOROBENZENESULFONYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a pyridine moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H21Cl2N3O3S |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-N-[4-(pyridin-4-ylmethyl)phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H21Cl2N3O3S/c24-20-8-7-19(15-21(20)25)32(30,31)28-13-1-2-22(28)23(29)27-18-5-3-16(4-6-18)14-17-9-11-26-12-10-17/h3-12,15,22H,1-2,13-14H2,(H,27,29) |
InChI Key |
XHWPKFFUZQLBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11500160.png)
![Ethyl {[6-amino-1-(2-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetate](/img/structure/B11500169.png)
![[(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetic acid](/img/structure/B11500174.png)



![Ethanone, 1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-2-phenyl-](/img/structure/B11500229.png)
![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methoxybenzamide](/img/structure/B11500230.png)

![methyl 4-{[(2-fluorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11500241.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamide](/img/structure/B11500245.png)
![5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11500248.png)

![(2Z)-N,4-bis(4-chlorophenyl)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobut-2-enamide](/img/structure/B11500259.png)
